N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide

Description

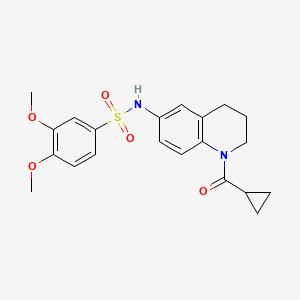

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a structurally complex molecule featuring three key motifs:

- Tetrahydroquinoline core: A partially saturated bicyclic system combining a benzene ring and a piperidine ring, which may enhance bioavailability compared to fully aromatic quinolines.

- 3,4-Dimethoxybenzenesulfonamide: A sulfonamide-linked dimethoxy-substituted benzene, offering hydrogen-bonding capabilities and modulated lipophilicity.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-27-19-10-8-17(13-20(19)28-2)29(25,26)22-16-7-9-18-15(12-16)4-3-11-23(18)21(24)14-5-6-14/h7-10,12-14,22H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFJYYFLHNGPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

Introduction of the Cyclopropanecarbonyl Group: Cyclopropanecarbonyl chloride is reacted with the quinoline derivative to introduce the cyclopropanecarbonyl group.

Attachment of the Dimethoxybenzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with two analogs from the literature (Table 1):

Key Observations:

Cyclopropane Derivatives: The target compound and both analogs incorporate cyclopropane rings, which introduce steric strain and rigidity. highlights a synthesis route for a cyclopropane carboxamide using phenol derivatives under Procedure B, achieving moderate yields (51%) and high diastereoselectivity (dr 19:1) . This suggests that similar strategies (e.g., ring-opening or photochemical cycloaddition) might apply to the target’s cyclopropanecarbonyl group.

Sulfonamide vs. Conversely, the benzamide-thiazole hybrid in may exhibit greater metabolic stability due to aromatic heterocycles .

Substituent Effects :

- The 3,4-dimethoxybenzene in the target provides higher electron-donating capacity and lipophilicity compared to the single methoxy group in . This could influence membrane permeability but may also reduce aqueous solubility.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Cyclopropanecarbonyl group

- Dihydroquinoline moiety

- Dimethoxybenzene sulfonamide group

These structural components contribute to its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. Specifically:

- In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Mechanism : The sulfonamide group is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.

Antiviral Activity

The compound has been investigated for its antiviral potential. Preliminary findings suggest:

- Activity against viral replication : Similar compounds have shown promise in inhibiting viral enzymes and preventing the replication of viruses such as HIV and influenza.

- Case Study : A study evaluating structurally related sulfonamides reported a reduction in viral load in infected cell lines.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

- Research Findings : In vitro assays have indicated that this compound can reduce cell viability in various cancer cell lines (e.g., breast cancer and lung cancer).

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Modifications to the sulfonamide group can enhance antimicrobial efficacy.

- Alterations in the cyclopropanecarbonyl group influence the binding affinity to target enzymes.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.